Lopinavir/Ritonavir

Description

Historical Context of Protease Inhibitor Discovery and Development

Following the identification of HIV as the causative agent of acquired immunodeficiency syndrome (AIDS) in 1985, the scientific community embarked on an intensive search for effective antiviral therapies. wikipedia.org The discovery that HIV relies on a specific protease enzyme for its replication cycle presented a promising target for drug development. nih.gov This enzyme, HIV-1 protease, is essential for cleaving large viral polyproteins into functional proteins required for the assembly of new, infectious virus particles. nih.govpatsnap.com

The development of protease inhibitors is a testament to the power of structure-based drug design. wikipedia.orgosti.govnih.gov The first HIV protease inhibitor, saquinavir (B1662171), was approved in 1995, marking the beginning of the era of highly active antiretroviral therapy (HAART). wikipedia.orgscitechnol.com This was soon followed by other protease inhibitors, including ritonavir (B1064) and indinavir (B1671876), in 1996. wikipedia.org Lopinavir (B192967), which came to market in 2000, was specifically designed to be effective against HIV strains that had developed resistance to earlier protease inhibitors. wikipedia.org Its design was based on the core structure of ritonavir. wikipedia.org The introduction of these drugs dramatically improved patient outcomes, transforming HIV infection from a fatal disease into a manageable chronic condition. scitechnol.com

Rationale for Co-formulation: Pharmacokinetic Enhancement by Ritonavir

While lopinavir is a potent antiviral agent, its effectiveness when administered alone is limited by its poor oral bioavailability and rapid metabolism in the body. nih.gov This is where the strategic inclusion of ritonavir becomes critical. mdpi.com Ritonavir, at low doses, acts as a pharmacokinetic "booster," significantly increasing the concentration and duration of lopinavir in the bloodstream. patsnap.commdpi.comacpjournals.org This boosting effect allows for more effective viral suppression. mdpi.com

The primary mechanism behind ritonavir's boosting effect lies in its potent inhibition of the cytochrome P450 3A4 (CYP3A4) isoenzyme. patsnap.comdrugbank.comnatap.org CYP3A4 is a major enzyme found in the liver and intestines responsible for the metabolism of a vast number of drugs, including lopinavir. natap.orgfda.govhiv.gov By inhibiting CYP3A4, ritonavir effectively slows down the breakdown of lopinavir. patsnap.comdrugbank.com

The interaction between ritonavir and CYP3A4 is complex and has been the subject of extensive research. pnas.orgnih.gov Studies have shown that ritonavir acts as a mechanism-based inactivator of CYP3A4, meaning it irreversibly blocks the enzyme's function. nih.gov It binds tightly to the heme iron within the active site of the CYP3A4 enzyme, preventing it from metabolizing other drugs. pnas.org Several mechanisms for this inactivation have been proposed, including the formation of a metabolic-intermediate complex, strong ligation of unmodified ritonavir to the heme iron, heme destruction, and covalent attachment of a reactive ritonavir intermediate to the enzyme. nih.gov It is likely that a combination of these mechanisms contributes to its potent inhibitory effect. nih.gov

The inhibition of CYP3A4 by ritonavir has a profound impact on the pharmacokinetics of lopinavir. fda.gov When administered together, ritonavir can increase the maximum concentration (Cmax) of lopinavir by more than 10-fold and the total drug exposure (AUC) by as much as 30 to 77-fold compared to when lopinavir is given alone. natap.orgfda.gov This dramatic increase in lopinavir's systemic exposure ensures that its concentration remains above the level needed to effectively inhibit HIV replication for a longer period. nih.gov

This pharmacokinetic enhancement is crucial for the antiviral activity of the combination therapy. fda.gov The sustained therapeutic concentrations of lopinavir allow for potent suppression of the virus, contributing to the long-term success of the treatment regimen. researchgate.net The antiviral activity of the lopinavir/ritonavir combination is primarily attributed to lopinavir, with ritonavir's main role being the enhancement of its partner drug's efficacy. fda.gov

| Pharmacokinetic Parameter | Lopinavir Alone | Lopinavir with Ritonavir | Fold Increase |

| Maximum Concentration (Cmax) | Low | >10-fold higher | >10 |

| Area Under the Curve (AUC) | Low | 30 to 77-fold higher | 30-77 |

Table 1: Impact of Ritonavir on Lopinavir Pharmacokinetics. This table illustrates the significant increase in lopinavir's Cmax and AUC when co-administered with ritonavir, as supported by research findings. natap.orgfda.gov

Structure

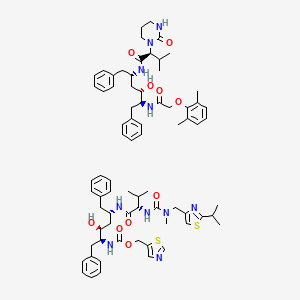

2D Structure

Properties

CAS No. |

369372-47-4 |

|---|---|

Molecular Formula |

C74H96N10O10S2 |

Molecular Weight |

1349.7 g/mol |

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

InChI |

InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1 |

InChI Key |

OFFWOVJBSQMVPI-RMLGOCCBSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Other CAS No. |

369372-47-4 |

Synonyms |

Aluvia Kaletra Lopimune lopinavir-ritonavir drug combination |

Origin of Product |

United States |

Molecular Mechanisms of Action and Inhibition

The combination of lopinavir (B192967) and ritonavir (B1064) exemplifies a strategic approach in antiviral therapy, where one component directly targets a viral enzyme while the other enhances its therapeutic effect. Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme critical for the virus's life cycle. Ritonavir, while also possessing protease-inhibiting activity, is primarily included in this formulation for its powerful inhibition of human cytochrome P450 enzymes, which significantly boosts the bioavailability and clinical effectiveness of lopinavir.

HIV Protease Inhibition by Lopinavir

Lopinavir's primary role is to disrupt the late stages of the HIV replication cycle by targeting the HIV-1 protease. drugbank.com This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the assembly of mature, infectious virions. clevelandclinic.orgwikipedia.org

Lopinavir is classified as a peptidomimetic drug, meaning its structure is designed to mimic the natural peptide substrates of the HIV-1 protease. drugbank.comnih.gov A key feature of its molecular architecture is the hydroxyethylene scaffold. drugbank.comnih.govresearchgate.net This structural element mimics the transition state of the peptide bond that the HIV protease would normally cleave but is itself non-hydrolyzable. drugbank.comnih.gov By binding tightly to the active site of the protease, lopinavir effectively blocks the enzyme's catalytic activity. nih.gov

The HIV genome encodes for large polyproteins, principally Gag and Gag-Pol, which must be precisely cleaved by the HIV protease to yield individual structural and enzymatic proteins. nih.govnih.gov The Gag polyprotein is processed into matrix (MA), capsid (CA), nucleocapsid (NC), and p6 proteins, while the Gag-Pol polyprotein gives rise to the viral protease, reverse transcriptase, and integrase. nih.govplos.org Lopinavir's inhibition of the protease prevents this crucial processing step. drugbank.comresearchgate.net

By blocking the cleavage of Gag and Gag-Pol polyproteins, lopinavir leads to the assembly of viral particles that are structurally incomplete and functionally inert. drugbank.comnih.gov These immature virions are incapable of maturing into infectious particles and are therefore unable to infect new host cells, effectively halting the progression of the viral infection. nih.gov

Comparative Molecular Analysis with Other HIV Protease Inhibitors

Lopinavir belongs to a class of drugs known as protease inhibitors (PIs), which have been instrumental in the development of highly active antiretroviral therapy (HAART). wikipedia.org While all PIs share the common mechanism of targeting the HIV-1 protease, they exhibit differences in their chemical structures, binding affinities, and resistance profiles.

| Protease Inhibitor | Core Structural Feature | Key Molecular Interactions |

| Lopinavir | Hydroxyethylene Scaffold drugbank.comnih.gov | Interacts with the catalytic aspartate residues in the protease active site. researchgate.net |

| Ritonavir | Thiazole-containing structure nih.gov | Binds to the active site of HIV protease and also potently inhibits human CYP3A4. encyclopedia.pubpnas.org |

| Saquinavir (B1662171) | Hydroxyethylamine scaffold researchgate.net | The first approved HIV protease inhibitor, it also interacts with the catalytic aspartates. wikipedia.orgnih.gov |

| Indinavir (B1671876) | Hydroxyethylamine scaffold researchgate.net | Forms a stable complex with the HIV-1 protease. nih.gov |

| Darunavir (B192927) | Bis-tetrahydrofuran (bis-THF) moiety nih.gov | Designed to have enhanced interactions with the protease backbone, making it effective against some resistant strains. nih.gov |

This table provides a simplified comparison of key molecular features. The actual interactions are complex and involve multiple contact points within the enzyme's active site.

Cytochrome P450 Enzyme Modulation by Ritonavir

Ritonavir's primary function in the co-formulation is not as a direct antiviral agent, but as a pharmacokinetic enhancer or "booster". drugbank.comnih.gov This is achieved through its potent inhibition of a key family of human enzymes known as cytochrome P450 (CYP), particularly the CYP3A4 isoform. encyclopedia.pubnih.gov

| Enzyme | Role in Lopinavir/Ritonavir Action | Effect of Ritonavir |

| HIV-1 Protease | Viral enzyme responsible for cleaving polyproteins for viral maturation. | Inhibited by Lopinavir, leading to non-infectious viral particles. drugbank.com |

| Cytochrome P450 3A4 (CYP3A4) | Human enzyme that metabolizes and clears Lopinavir from the body. nih.gov | Potently and irreversibly inhibited by Ritonavir, increasing Lopinavir's bioavailability and duration of action. encyclopedia.pubnih.gov |

Interactions with Efflux Transporters

Beyond its effects on metabolic enzymes, ritonavir also interacts with cellular efflux transporters. drugbank.com It is a potent inhibitor of P-glycoprotein (P-gp, also known as ABCB1). youtube.comnih.govnatap.org Studies have shown ritonavir to be a more potent P-gp inhibitor than the multidrug resistance-reversing agent SDZ PSC 833, with an IC50 of 0.2 µM for inhibiting P-gp-mediated extrusion. nih.gov This inhibition of P-gp in the intestinal tract can decrease the efflux of other drugs back into the intestinal lumen, thereby increasing their absorption and bioavailability. encyclopedia.pubyoutube.com

Ritonavir also inhibits the function of Multidrug Resistance-associated Proteins, specifically MRP1 and MRP2. nih.govnih.gov Research has demonstrated that ritonavir can inhibit the functional activity of MRP1, similar to the known inhibitor probenecid. nih.govnih.gov While ritonavir can inhibit these transporters, it has also been shown to induce the expression of P-gp and MRP1 after chronic exposure in cell lines, illustrating its complex, time-dependent effects. drugbank.comnih.gov

The activity of efflux transporters like P-gp, MRP1, and MRP2 can limit the intracellular accumulation of drugs, which is crucial for antiviral efficacy at the site of action. nih.govoup.comnih.gov Lopinavir has been identified as a substrate for P-gp, MRP1, and MRP2. nih.gov The presence and activity of these transporters on target cells, such as lymphocytes, can actively pump lopinavir out of the cell, potentially reducing its intracellular concentration and effectiveness. nih.govoup.comoup.com

The co-administration of ritonavir plays a vital role in counteracting this efflux. By inhibiting P-gp and MRPs, ritonavir effectively reduces the pumping out of lopinavir, leading to a significant increase in its intracellular concentration. nih.gov Studies have shown that known inhibitors of these transporters, as well as ritonavir itself, increase the cellular accumulation of lopinavir in peripheral blood mononuclear cells (PBMCs) and cultured CD4 T cells in a concentration-dependent manner. nih.gov This modulation of efflux transporters is another key mechanism by which ritonavir enhances the therapeutic efficacy of lopinavir. nih.gov

Interaction with Non-Viral Host Biological Targets

The pharmacological profile of this compound extends beyond its antiviral and drug transporter interactions to encompass engagement with other host proteins, notably sensory receptors and key regulators of cellular pathways.

The pronounced bitter taste of lopinavir and ritonavir is a significant challenge in pediatric formulations and can be attributed to their direct activation of specific human bitter taste receptors (TAS2Rs). nih.gov Understanding these interactions at a molecular level is crucial for developing strategies to improve palatability and patient adherence.

Research has identified that lopinavir specifically activates two members of the bitter taste receptor family: TAS2R1 and TAS2R13. nih.gov The activation of these receptors by lopinavir is dose-dependent, with determined EC50 values of 24.89 µM for TAS2R1 and 18.97 µM for TAS2R13. nih.gov

Ritonavir exhibits a broader interaction profile with bitter taste receptors compared to lopinavir, activating TAS2R1, TAS2R8, TAS2R13, and TAS2R14. nih.govnih.gov The potency of ritonavir at these receptors varies, with EC50 values of 78.56 µM for TAS2R1, 49.88 µM for TAS2R8, 9.73 µM for TAS2R13, and 30.35 µM for TAS2R14. nih.gov This wider range of receptor activation likely contributes to its distinct bitter taste profile.

The activation of TAS2Rs by lopinavir and ritonavir has been characterized using in vitro functional assays, most notably the calcium mobilization assay. nih.govnih.gov This technique measures the increase in intracellular calcium concentration that occurs upon ligand binding to these G protein-coupled receptors. aacrjournals.org The binding of lopinavir or ritonavir to a TAS2R initiates a signaling cascade that leads to the release of calcium from intracellular stores, a response that can be quantified to determine the potency and efficacy of the compound at each receptor. nih.gov

Table 2: Activation of Human Bitter Taste Receptors by Lopinavir and Ritonavir

| Compound | Activated Receptors | EC50 Values (µM) |

|---|---|---|

| Lopinavir | TAS2R1, TAS2R13 | TAS2R1: 24.89, TAS2R13: 18.97 |

| Ritonavir | TAS2R1, TAS2R8, TAS2R13, TAS2R14 | TAS2R1: 78.56, TAS2R8: 49.88, TAS2R13: 9.73, TAS2R14: 30.35 |

A growing body of preclinical research has uncovered the potential of lopinavir and ritonavir to modulate cellular pathways that are fundamental to cancer cell proliferation and survival. These findings have spurred interest in repurposing these antiretroviral drugs for oncological applications.

In preclinical studies involving urological cancer cells, the combination of lopinavir and ritonavir has been shown to synergistically inhibit cell growth by inducing endoplasmic reticulum (ER) stress. researchgate.net This induction of ER stress leads to the increased expression of AMP-activated protein kinase (AMPK) and subsequent suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell growth and proliferation. researchgate.net

Furthermore, ritonavir has been demonstrated to impact the Akt signaling pathway, a key cascade involved in cell survival and proliferation. In breast cancer cell lines, ritonavir has been shown to inhibit Akt phosphorylation, leading to apoptosis. nih.gov This inhibition of the Akt pathway contributes to its anti-proliferative effects. nih.gov

The modulation of the cell cycle is another significant anticancer mechanism observed with this compound. In lung cancer models, the combination has been found to induce S-phase arrest. researchgate.net Ritonavir, in particular, has been shown to cause G1 cell cycle arrest in breast cancer cells by down-regulating key cell cycle proteins such as CDK2, CDK4, CDK6, and cyclin D1. nih.gov

Moreover, lopinavir has been found to inhibit the proteasome in human papillomavirus (HPV)-positive cervical carcinoma cells. researchgate.net This inhibition leads to the stabilization of tumor suppressor proteins and induces apoptosis. manchester.ac.uk The combination of lopinavir and ritonavir has also been shown to sensitize cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by increasing the expression of its receptor. researchgate.net

Modulation of Cellular Pathways in Preclinical Cancer Models

Induction of Endoplasmic Reticulum (ER) Stress

This compound is a potent inducer of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. mdpi.comdrugbank.comnih.gov This disruption of protein homeostasis triggers the unfolded protein response (UPR), a cellular signaling network aimed at restoring normal ER function.

In various cell types, including cancer cells and intestinal epithelial cells, exposure to this compound leads to an increase in the expression of key ER stress markers. mdpi.comnih.gov Notably, the levels of glucose-regulated protein 78 (GRP78) and endoplasmic reticulum resident protein 44 (ERp44) are significantly elevated, indicating a robust activation of the UPR. mdpi.com This induction of ER stress is a critical mechanism underlying some of the compound's anti-proliferative and pro-apoptotic effects. mdpi.comdrugbank.com

| Cell Type | Key ER Stress Markers Upregulated | Observed Effect |

|---|---|---|

| Urological Cancer Cells | GRP78, ERp44 | Inhibition of cell growth |

| Intestinal Epithelial Cells | (General UPR activation) | Disruption of epithelial barrier integrity |

Regulation of Cell Cycle-Related Genes

The this compound combination exerts regulatory effects on the cell cycle machinery, leading to perturbations in cell proliferation. Research has demonstrated that this compound can inhibit the expression of critical cell cycle-related genes, including cyclin D1 and cyclin-dependent kinase 4 (CDK4). This downregulation contributes to an arrest in the cell cycle, thereby inhibiting the growth of certain cancer cells. While the provided research highlights the downregulation of key cell cycle promoters, there is no direct evidence to suggest that this compound causes an upregulation of the transcription factor E2F-1.

Impact on Apoptosis Pathways

This compound actively promotes apoptosis, or programmed cell death, through multiple pathways. One of the key mechanisms involves the induction of caspase-dependent apoptosis. nih.gov This is evidenced by the increased expression of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of caspase activation and apoptosis.

Furthermore, the drug combination has been shown to increase the expression of NOXA, a pro-apoptotic protein, while simultaneously reducing the levels of survivin, an inhibitor of apoptosis. nih.gov This dual effect shifts the cellular balance towards cell death, contributing to its therapeutic effects in certain contexts.

| Apoptotic Marker | Effect of this compound |

|---|---|

| Cleaved PARP | Increased Expression |

| NOXA | Increased Expression |

| Survivin | Reduced Expression |

Generation of Reactive Oxygen Species (ROS) and Mitochondrial Network Damage

A significant cellular consequence of this compound treatment is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). mdpi.combio-integration.org This surge in ROS is closely linked to damage of the mitochondrial network, the primary site of cellular respiration and a major source of ROS. mdpi.comdntb.gov.ua Studies have demonstrated that co-treatment with lopinavir and ritonavir leads to a significant increase in ROS production, which in turn causes damage to the mitochondrial network and can trigger apoptotic cell death. mdpi.combio-integration.org

Effects on Ubiquitin Proteasome System (UPS) Activity

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, thereby maintaining cellular homeostasis. This compound has been shown to attenuate the activity of the UPS. Specifically, it inhibits the chymotrypsin- and trypsin-like activities of the 20S proteasome subunit. This inhibition of the UPS can lead to the accumulation of ubiquitinated proteins, which may contribute to cellular dysfunction and has been implicated in some of the metabolic side effects associated with the drug.

Perturbation of Myocardial Calcium Handling

Chronic administration of this compound can lead to perturbations in myocardial calcium handling, a process essential for normal cardiac function. These alterations are linked to changes in the expression and activity of key calcium-regulating proteins within heart muscle cells.

Alterations in Calcineurin, NFAT3, Connexin 43, and Phosphorylated Phospholamban

Studies have revealed that long-term exposure to this compound results in elevated myocardial levels of calcineurin, a calcium-dependent phosphatase, and its downstream target, nuclear factor of activated T-cells 3 (NFAT3). Additionally, increased expression of connexin 43, a gap junction protein involved in cardiac electrical coupling, and phosphorylated phospholamban, a regulator of the sarcoplasmic reticulum Ca2+-ATPase, have been observed. These molecular changes suggest a significant impact on cardiac calcium signaling and may contribute to the contractile dysfunction observed in some individuals undergoing long-term therapy.

| Myocardial Protein | Effect of Chronic this compound Administration |

|---|---|

| Calcineurin | Elevated |

| NFAT3 | Elevated |

| Connexin 43 | Elevated |

| Phosphorylated Phospholamban | Elevated |

Changes in Calmodulin Expression

Research into the molecular effects of the antiretroviral combination this compound has identified significant alterations in the expression of calmodulin, a crucial calcium-binding messenger protein involved in numerous cellular signaling pathways. These changes have been particularly noted in the context of cardiac tissue, suggesting a potential mechanism for some of the cardiometabolic side effects observed with long-term use of this HIV protease inhibitor combination.

A study investigating the cardio-metabolic effects of chronic this compound administration in Wistar rats revealed a notable decrease in the expression of calmodulin in the myocardium. researchgate.net This reduction in calmodulin levels was associated with perturbed calcium handling and contractile dysfunction in the hearts of the treated rats. researchgate.net Western blot analysis of the cardiac tissue from rats treated with this compound showed a distinct downregulation of calmodulin protein. researchgate.net

The observed decrease in calmodulin expression is significant as this protein is a key regulator of enzymes and ion channels that are vital for normal cardiac function. The findings from this preclinical research suggest that this compound may directly or indirectly influence the signaling pathways that govern calmodulin synthesis or degradation, leading to its reduced availability in cardiac cells. This alteration in a critical calcium signaling component may contribute to the molecular basis of cardiac complications.

Table 1: Effect of this compound on Myocardial Protein Expression

| Protein | Change in Expression | Implication | Reference |

| Calmodulin | Decreased | Perturbed calcium handling, potential for contractile dysfunction | researchgate.net |

Preclinical Pharmacokinetics, Metabolism, and Cellular Transport Research

Absorption and Distribution Studies in Preclinical Models

In preclinical evaluations, both lopinavir (B192967) and ritonavir (B1064) exhibit high levels of binding to plasma proteins. Lopinavir's binding is approximately 98-99% and occurs with both alpha-1-acid glycoprotein (B1211001) (AAG) and albumin, though it shows a greater affinity for AAG. drugbank.comfda.govresearchgate.net This high protein binding is a consistent finding across different species, including mice, rats, dogs, and monkeys, with in vitro studies showing binding percentages ranging from 95.36% to 99.76% for lopinavir. europa.eu The extent of lopinavir's protein binding has been observed to decrease as the concentration of the drug increases. europa.eunih.gov In human plasma, the binding of lopinavir was found to be high, ranging from 97.4% to 99.7%. nih.gov

Similarly, ritonavir is highly bound to human plasma proteins, at approximately 98-99%. drugbank.comnih.govnih.govoup.com It binds with comparable affinities to both human serum albumin (HSA) and AAG. europa.eumdpi.com The binding of ritonavir remains constant over a concentration range of 1.0–100 μg/ml. europa.eu

Interactive Table: Plasma Protein Binding of Lopinavir and Ritonavir

| Compound | Protein Binding (%) | Bound To | Species |

|---|---|---|---|

| Lopinavir | 98-99% | AAG and Albumin | Human |

| Lopinavir | 98.90-97.56% | Not Specified | Mice |

| Lopinavir | 99.76-95.89% | Not Specified | Rats |

| Lopinavir | 99.45-96.29% | Not Specified | Dogs |

| Lopinavir | 98.30-95.36% | Not Specified | Monkeys |

Preclinical studies in animal models have provided insights into the distribution of lopinavir and ritonavir. In rats, orally administered lopinavir/ritonavir was widely distributed into various tissues. europa.eu The highest tissue-to-plasma ratios were observed in the liver, adrenals, and thyroid. europa.eu Conversely, distribution into the cellular fraction of blood was minimal, and the combination did not extensively cross the blood-brain barrier. europa.euresearchgate.net However, this compound was found to readily distribute to the placenta, uterus, and milk in rats. europa.eu The apparent volume of distribution for lopinavir following oral administration is approximately 16.9 L. drugbank.com For ritonavir, the estimated volume of distribution is 0.41 ± 0.25 L/kg. drugbank.commdpi.com Tissue distribution studies in rats using radiolabelled ritonavir showed the highest concentrations in the liver, adrenals, pancreas, kidneys, and thyroid. europa.eu

Biotransformation Pathways

Lopinavir undergoes extensive oxidative metabolism, which is almost exclusively carried out by the CYP3A isoenzymes of the hepatic cytochrome P450 system. drugbank.comfda.govrwandafda.gov.rw In vitro experiments using human hepatic microsomes have confirmed that lopinavir's metabolism is primarily oxidative. fda.govrwandafda.gov.rw Ritonavir acts as a potent inhibitor of CYP3A, thereby inhibiting the metabolism of lopinavir and leading to increased plasma levels of lopinavir. drugbank.comfda.gov

The metabolism of ritonavir is complex and involves several pathways. The primary enzymes responsible for its metabolism are from the cytochrome P450 family, specifically CYP3A and, to a lesser extent, CYP2D6. drugbank.commdpi.com Key metabolic transformations include N-demethylation, hydroxylation of the isopropyl side chain, and cleavage of the terminal thiazole (B1198619) or isopropyl-thiazole groups. nih.govnih.gov While CYP3A4 and CYP3A5 are the main drivers of these reactions, CYP2D6 also contributes to the N-demethylation process. nih.gov In vitro studies with human liver microsomes have established that CYP3A is the major isoform involved in ritonavir's metabolism, with CYP2D6 also playing a role in the formation of one of its major metabolites. asm.org

For lopinavir, at least 13 oxidative metabolites have been identified in humans. fda.govrwandafda.gov.rweuropa.eu The major metabolites are the C-4 oxidation products, M1, M3, and M4. drugbank.com Among the identified metabolites, the 4-oxo and 4-hydroxymetabolite epimeric pair are considered major metabolites with antiviral activity, though they constitute only a small fraction of the total plasma radioactivity. rwandafda.gov.rweuropa.eu Following a single dose of radiolabeled lopinavir, the parent drug accounted for 89% of the plasma radioactivity. fda.gov

Five metabolites of ritonavir have been identified. drugbank.commdpi.com The isopropylthiazole oxidation metabolite, known as M-2, is the major metabolite found in low plasma concentrations and retains antiviral activity similar to the parent drug. drugbank.com A metabolomic study in mice identified 26 ritonavir metabolites, including novel glycine (B1666218) conjugated, N-acetylcysteine conjugated, and ring-opened products. nih.gov

Interactive Table: Major Metabolites of Lopinavir and Ritonavir

| Parent Compound | Metabolite Name/Type | Key Characteristics |

|---|---|---|

| Lopinavir | M1, M3, M4 | C-4 oxidation products, predominant in plasma. drugbank.com |

| Lopinavir | 4-oxo and 4-hydroxymetabolite epimeric pair | Major metabolites with antiviral activity. rwandafda.gov.rweuropa.eu |

| Ritonavir | M-2 | Isopropylthiazole oxidation metabolite, major metabolite at low concentrations with antiviral activity. drugbank.com |

Excretion Mechanisms in Preclinical Models

Hepatobiliary Elimination and Fecal Excretion Dominance

Preclinical studies involving the chemical compound lopinavir, particularly when co-administered with ritonavir, have consistently demonstrated that the primary route of elimination is through the hepatobiliary system, leading to a predominance of fecal excretion. nih.govmedscape.comdrugbank.com Research in animal models, including rats and dogs, has shown that a significant majority of the administered radioactive dose of lopinavir is recovered in the feces. nih.gov Specifically, studies have reported that over 82% of a radioactive dose is excreted via the fecal route in these species. nih.gov

Following oral administration, a substantial portion of lopinavir is eliminated in the feces. One study reported that approximately 82.6% of an administered dose of radiolabeled lopinavir was found in the feces. fda.gov Of this, unchanged lopinavir accounted for about 19.8%. fda.gov This indicates that a significant portion of the drug is excreted as metabolites. The extensive first-pass metabolism by the hepatic cytochrome P450 (CYP) 3A4 isoenzyme contributes to this high fecal clearance. nih.gov Ritonavir's role as a potent inhibitor of CYP3A4 is crucial, as it reduces the presystemic and systemic metabolism of lopinavir, thereby increasing its bioavailability. nih.gov

Renal Clearance Characteristics and Contribution

In contrast to the dominant role of hepatobiliary elimination, renal clearance of lopinavir is negligible. fda.goveuropa.eufda.gov Studies in humans and animal models have consistently shown that only a small fraction of the administered lopinavir dose is excreted unchanged in the urine. nih.govnih.gov Specifically, less than 3% of a lopinavir dose is typically excreted unchanged in the urine. fda.govnih.gov

One study quantified the urinary excretion of a radiolabeled lopinavir dose to be approximately 10.4%, with only 2.2% being the unchanged parent drug. fda.gov This minimal reliance on renal excretion implies that adjustments to dosing are generally not considered necessary for patients with renal impairment. europa.eufda.govtmda.go.tz The high degree of plasma protein binding of lopinavir, which is between 98-99%, further limits its filtration by the kidneys and contributes to its low renal clearance. nih.govwikipedia.org

Cellular Uptake and Efflux Mechanisms

Evidence for Lopinavir as a Substrate of P-gp, MRP1, and MRP2 Efflux Pumps

Research has provided substantial evidence that lopinavir is a substrate for several key cellular efflux transporters, including P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 1 (MRP1), and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.govoup.comoup.com These transporters are members of the ATP-binding cassette (ABC) transporter family and play a critical role in limiting the intracellular accumulation of various xenobiotics, including drugs. vcu.edu

Studies utilizing cultured cell lines that overexpress these specific transporters have been instrumental in elucidating these interactions. For instance, in Madin-Darby canine kidney (MDCK) cells transfected to overexpress human P-gp (MDCKII-MDR1) and MRP2 (MDCKII-MRP2), the efflux of lopinavir was significantly higher compared to wild-type cells. nih.gov This directional transport indicates that lopinavir is actively pumped out of the cells by these transporters. nih.gov While some studies confirm lopinavir as a substrate for MRP1, others suggest it may not be a good substrate for this particular transporter. nih.govnih.govumsystem.edu The activity of these efflux pumps can limit the intracellular concentration of lopinavir, potentially impacting its therapeutic efficacy. nih.govoup.com

Table 1: Lopinavir Efflux Ratios in Transfected MDCKII Cell Lines

| Cell Line | Efflux Transporter Expressed | Efflux Ratio (Efflux Rate / Influx Rate) |

|---|---|---|

| MDCK-Wild type | - | 1.32 |

| MDCKII-MDR1 | P-gp | 4.91 |

| MDCKII-MRP1 | MRP1 | 1.26 |

| MDCKII-MRP2 | MRP2 | 2.89 |

Data sourced from a study on the transport of [3H] Lopinavir across polarized epithelial cell lines. nih.gov

Mechanistic Influence of Transporter Inhibitors on Intracellular Drug Accumulation

The role of efflux pumps in limiting lopinavir's intracellular concentration is further underscored by studies involving specific transporter inhibitors. The co-incubation of lopinavir with known inhibitors of P-gp, MRP1, and MRP2 has been shown to significantly increase the intracellular accumulation of the drug. nih.govoup.com

For example, the P-gp inhibitor tariquidar (B1662512) has been demonstrated to increase the cellular accumulation ratio (CAR) of lopinavir in peripheral blood mononuclear cells (PBMCs). nih.govoup.com Similarly, MK571, an inhibitor of the MRP family, and frusemide, which inhibits MRP1 and MRP2, also led to a significant increase in intracellular lopinavir levels. nih.govoup.com In cell lines overexpressing P-gp (MDCKII-MDR1) and MRP2 (MDCKII-MRP2), specific inhibitors like P-gp 4008 and MK-571, respectively, were able to completely inhibit the efflux of lopinavir, reducing the efflux ratio to nearly 1.0. nih.gov

Furthermore, other HIV protease inhibitors, such as ritonavir, amprenavir (B1666020), and atazanavir (B138), have been shown to inhibit these efflux pumps, thereby increasing the intracellular concentration of lopinavir in a concentration-dependent manner. nih.gov This suggests that the co-administration of these drugs can modulate lopinavir's intracellular pharmacokinetics by inhibiting its efflux from target cells. nih.gov This mechanism is a key factor in the clinical strategy of "boosting" lopinavir with a low dose of ritonavir. oup.com

Table 2: Effect of Inhibitors on Lopinavir Accumulation

| Inhibitor | Target Transporter(s) | Effect on Intracellular Lopinavir Accumulation |

|---|---|---|

| Tariquidar | P-gp | Significantly Increased |

| MK571 | MRP | Significantly Increased |

| Frusemide | MRP1/2 | Significantly Increased |

| Dipyridamole | MRP1/P-gp | Significantly Increased |

| Probenecid | MRP2/OATP | Decreased |

Based on studies evaluating the transport of [14C]lopinavir in peripheral blood mononuclear cells (PBMCs). nih.govoup.com

Mechanisms of Drug Resistance and Cross Resistance

Molecular Evolution of HIV-1 Resistance to Lopinavir (B192967)/Ritonavir (B1064)

The development of resistance to lopinavir/ritonavir is a complex process involving the selection of mutations that reduce the drug's binding affinity to the viral protease while maintaining the enzyme's ability to process viral polyproteins, a crucial step in the viral life cycle. asm.orgnih.gov

Identification of Protease Resistance Mutations

A number of key mutations in the HIV-1 protease gene have been identified as being associated with resistance to this compound. These mutations can be broadly categorized as major (primary) mutations, which directly impact drug binding and confer significant resistance, and accessory (secondary) mutations, which often compensate for the fitness cost of major mutations or contribute to lower levels of resistance. nih.govbrieflands.com

Commonly identified mutations conferring resistance to this compound include:

L10F/I/V : This is a common accessory mutation. researchreview.co.nznih.gov

K20M/R : Another accessory mutation. researchreview.co.nz

L24I : An accessory mutation. researchreview.co.nznih.gov

V32I : A major mutation associated with several PIs, including lopinavir. mdpi.comstanford.edu

M46I/L : A frequently emerging mutation. nih.govoup.com

I47A/V : The I47A mutation, though rare, is associated with high-level lopinavir resistance. nih.govasm.org It directly impacts inhibitor binding by reducing necessary contacts. acs.org

I54V/L/T/M : A very common mutation observed in patients failing this compound therapy. nih.govoup.com

Q58E : This mutation is often seen in one of the divergent resistance pathways. nih.govresearchgate.net

G73S : An accessory mutation. nih.govresearchgate.net

L76V : This mutation can confer high-level resistance to this compound and is a key component of a specific resistance pathway. stanford.edunih.gov

V82A/F/T : A common major mutation. nih.govoup.com

I84V : A major resistance mutation affecting multiple PIs. mdpi.com

L90M : A well-established major mutation contributing to resistance. researchreview.co.nznih.gov

The table below summarizes key protease mutations associated with this compound resistance.

| Mutation | Type | Role in this compound Resistance |

| L10F/I/V | Accessory | Contributes to resistance in the presence of other mutations. researchreview.co.nznih.gov |

| K20M/R | Accessory | Often selected in treatment-experienced patients. researchreview.co.nz |

| L24I | Accessory | Frequently observed alongside major mutations. researchreview.co.nznih.gov |

| V32I | Major | Reduces susceptibility to lopinavir. mdpi.comstanford.edu |

| M46I/L | Major | Commonly emerges in patients failing therapy. nih.govoup.com |

| I47A/V | Major | I47A confers high-level, specific resistance to lopinavir. nih.govasm.org |

| I54V/L/T/M | Major | One of the most frequent mutations associated with resistance. nih.govoup.com |

| Q58E | Major | A key mutation in a specific resistance pathway. nih.govresearchgate.net |

| G73S | Accessory | Often co-occurs with other resistance mutations. nih.govresearchgate.net |

| L76V | Major | Confers significant resistance to lopinavir. stanford.edunih.gov |

| V82A/F/T | Major | A common pathway for resistance development. nih.govoup.com |

| I84V | Major | Broadly acting mutation against multiple PIs. mdpi.com |

| L90M | Major | A cornerstone mutation in lopinavir resistance. researchreview.co.nznih.gov |

Analysis of Mutational Pathways and Networks

The accumulation of resistance mutations does not occur randomly. Instead, they often follow specific evolutionary pathways, forming interconnected networks that collectively contribute to high-level resistance.

Research suggests the existence of at least two divergent pathways leading to this compound resistance. One pathway involves the accumulation of mutations including L76V and Q58E . nih.govresearchgate.net The other distinct pathway is characterized by the presence of the L90M and I54V mutations. nih.govresearchgate.net Multivariate analysis has shown a positive association between L76V and Q58E, while mutations like I54V, G73S, and L90M are less prevalent when L76V is present, supporting the theory of separate evolutionary routes to resistance. nih.govmedtextpublications.com

The genetic background of the HIV-1 subtype can influence the mutational pathways to lopinavir resistance. plos.org Studies comparing HIV-1 subtype B, prevalent in Western Europe and the Americas, and subtype C, which accounts for nearly half of all HIV-1 infections worldwide, have revealed significant differences in the initial mutational events. plos.orgbiorxiv.orgbiorxiv.org In subtype B, an initial mutation at residue 46 is often observed, whereas in subtype C, a mutation at residue 82 appears to be the more common starting point. biorxiv.orgresearchgate.netnih.gov

The development of resistance is a temporal process where mutations accumulate over time under the selective pressure of the drug. biorxiv.org In subtype B, mutation at residue 46 is often an early event, while in subtype C, residue 82 mutations are more likely to be initial events. biorxiv.orgresearchgate.netnih.gov For both subtypes, the mutation at residue 54 is considered a key parental event from which different mutational pathways can diverge. plos.org The presence of certain pre-existing compensatory mutations, even in drug-naïve patients, can impact the time to virological failure when starting a this compound-containing regimen. oup.com

Impact of Specific Mutations on Lopinavir Binding Affinity and Protease Catalytic Activity

Resistance mutations exert their effect by altering the structure and function of the HIV-1 protease.

Mutations within the active site of the protease can directly interfere with the binding of lopinavir. nih.gov For instance, the I47A mutation leads to a loss of van der Waals interactions between the protease and the phenoxyacetyl moiety of lopinavir, resulting in a significant decrease in binding affinity and high-level resistance. nih.gov Similarly, the I84V mutation reduces the size of the amino acid side chain, leading to a loss of contacts with the inhibitor. mdpi.com

However, many resistance-associated mutations occur outside the active site. acs.org These mutations can indirectly affect inhibitor binding by causing subtle conformational changes in the enzyme. nih.gov For example, a cluster of compensatory mutations (L10V + I13V + L63P + I93L) has been shown to decrease the binding affinity of lopinavir for the protease. oup.com

A critical aspect of resistance is the trade-off between reduced drug susceptibility and the catalytic efficiency of the protease. Many primary resistance mutations that decrease inhibitor binding also impair the protease's natural function of cleaving viral polyproteins, leading to a reduction in viral fitness. asm.orgnih.govoup.com Accessory mutations often compensate for this loss of catalytic activity, restoring viral replication capacity. nih.gov For example, some flap mutations like G48V, I50V, and I54V can reduce the catalytic efficiency of the protease. nih.gov The evolution of resistance is therefore a balancing act between evading the inhibitor and maintaining sufficient enzymatic activity for viral propagation.

HIV-2 Resistance Mechanisms

While this compound has demonstrated potent activity against HIV-1, its interaction with HIV-2 is characterized by distinct resistance pathways. csic.esnih.gov Understanding these mechanisms is crucial for the clinical management of HIV-2 infection.

Identification of HIV-2 Protease Mutations (e.g., V47A, D17N)

In vitro studies have been instrumental in identifying key mutations in the HIV-2 protease that confer resistance to lopinavir. Passage of HIV-2 strains in the presence of increasing concentrations of lopinavir has consistently selected for specific amino acid substitutions. csic.esnih.gov The most prominent of these is the V47A mutation, which has been shown to cause a significant reduction in susceptibility to lopinavir. csic.esnih.govasm.org This mutation is frequently found in HIV-2 infected patients experiencing treatment failure with lopinavir-containing regimens. csic.es

Influence on Susceptibility to Other Protease Inhibitors (e.g., Hypersusceptibility to Atazanavir (B138), Saquinavir)

A noteworthy consequence of the V47A mutation is its differential impact on the susceptibility to other protease inhibitors. While it confers resistance to lopinavir, isolates with this mutation have been observed to retain susceptibility to other PIs and, in some cases, become hypersusceptible. csic.esnih.govasm.org

Specifically, the V47A mutation in HIV-2 has been linked to hypersusceptibility to atazanavir and saquinavir (B1662171) . csic.esnih.govasm.orgkarger.com This phenomenon suggests that the structural changes induced by the V47A mutation that hinder lopinavir binding may, conversely, enhance the binding of atazanavir and saquinavir. nih.gov This finding has significant clinical implications, suggesting that saquinavir could be a viable second-line treatment option for patients who have failed a lopinavir-based regimen due to the emergence of the V47A mutation. karger.com

However, the effect of V47A on other protease inhibitors can be more complex. Some studies have reported that V47A can confer resistance to amprenavir (B1666020) and indinavir (B1671876), while others have found no significant impact on their susceptibility. csic.es This highlights the intricate nature of cross-resistance, which can be influenced by the genetic background of the viral strain.

Molecular Basis of Cross-Resistance among Protease Inhibitors

Cross-resistance, where a mutation conferring resistance to one drug also reduces susceptibility to other drugs in the same class, is a major obstacle in antiretroviral therapy. asm.orgnih.gov The molecular underpinnings of this phenomenon are rooted in the structural and functional similarities of the HIV protease and its inhibitors.

Phenotypic Cross-Resistance Patterns and Genotypic Correlates

The development of resistance to one protease inhibitor can significantly impact the efficacy of subsequent PI-based treatments. The patterns of cross-resistance are determined by the specific mutations that arise. For instance, in HIV-2, mutations such as I54M and I82F can lead to broad cross-resistance. The I82F mutation confers high-level resistance to both indinavir and lopinavir. csic.es Combinations of mutations, such as I54M with L90M or I84V, can result in resistance to a range of PIs including amprenavir, indinavir, nelfinavir (B1663628), tipranavir, and lopinavir. csic.es

The table below summarizes the impact of key HIV-2 protease mutations on susceptibility to various protease inhibitors.

| Mutation | Lopinavir (LPV) | Atazanavir (ATV) | Saquinavir (SQV) | Darunavir (B192927) (DRV) | Indinavir (IDV) | Nelfinavir (NFV) | Amprenavir (APV) |

| V47A | Resistant (6.3-fold increase in EC50) nih.gov | Hypersusceptible csic.esnih.govasm.org | Hypersusceptible csic.esnih.govasm.org | Minor effect csic.es | Resistant csic.es | Minor effect csic.es | Resistant csic.es |

| I54M | Resistant (2.7-fold increase in EC50) nih.gov | - | - | Resistant (6.2-fold increase in EC50) nih.gov | - | - | - |

| L90M | - | - | Resistant (3.6-fold increase in EC50) nih.gov | - | - | - | - |

| I54M + I84V + L90M | Resistant (3.8-fold increase in EC50) nih.gov | - | Resistant (10-fold increase in EC50) nih.gov | Resistant (31-fold increase in EC50) nih.gov | - | - | - |

| I82F | High-level resistance csic.es | - | - | - | High-level resistance csic.es | - | - |

EC50: 50% effective concentration. A higher fold increase indicates greater resistance. "-": Data not specified in the provided search results.

These complex patterns of cross-resistance underscore the importance of genotypic testing to guide the selection of subsequent antiretroviral regimens after treatment failure. nih.gov

Structural Implications of Resistance Mutations on Inhibitor Binding Sites

The resistance to protease inhibitors is fundamentally a structural problem. Mutations within the HIV protease can alter the conformation, volume, and hydrophobicity of the inhibitor-binding pocket, thereby reducing the binding affinity of the drug. mdpi.comnih.govmdpi.com

Mutations can be broadly categorized as either occurring within the active site or at distal locations. nih.gov

Active site mutations directly interfere with the binding of the inhibitor. For example, the I47A mutation in HIV protease leads to a loss of van der Waals interactions with lopinavir, specifically affecting the S2/S2' subsites of the enzyme. nih.gov This loss of contact, caused by the smaller alanine (B10760859) residue replacing the bulkier isoleucine, is a primary reason for the reduced efficacy of lopinavir. nih.gov

Structural analyses have revealed that a single mutation can lead to significant rearrangements in both the side-chain and backbone atoms of the protease, not just at the site of the mutation but also in distant regions of the protein. nih.govmdpi.com These collective structural deformations ultimately modify the properties of the binding pocket, leading to reduced inhibitor efficacy and the emergence of drug resistance. nih.govmdpi.com

Antiviral Activity and Broader Therapeutic Potential Research in Vitro and Preclinical

In Vitro Efficacy against HIV-1 and HIV-2 Strains

Lopinavir (B192967) demonstrates potent inhibitory activity against both HIV-1 and HIV-2 by preventing the cleavage of the Gag-Pol polyprotein, which is essential for producing mature, infectious virions. fda.gov

The in vitro antiviral efficacy of lopinavir has been quantified in various cell culture systems. In acutely infected lymphoblastic cell lines and in the absence of human serum, the mean 50% effective concentration (EC50) of lopinavir against five different laboratory strains of HIV-1 ranged from 10 to 27 nM. fda.gov Specifically, against the HIV-1IIIB strain in MT4 cells, the mean EC50 was 17 nM. europa.euwho.int Further studies in peripheral blood mononuclear cells (PBMCs) using wild-type clinical HIV-1 isolates showed a mean EC50 of 6.5 nM in the absence of human serum. europa.euwho.int Lopinavir is also active against HIV-2, with reported EC50 values of 25 nM in the absence of human serum. europa.eu The 50% inhibitory concentration (IC50) for lopinavir against five HIV-1 laboratory strains was reported as 19 nM without human serum. who.inteuropa.eutmda.go.tz

Table 1: In Vitro Antiviral Activity of Lopinavir against HIV Strains EC50: 50% Effective Concentration; IC50: 50% Inhibitory Concentration; PBMC: Peripheral Blood Mononuclear Cells.

| Virus Strain | Cell Line | Serum Condition | EC50 / IC50 (nM) |

|---|---|---|---|

| HIV-1 (5 Lab Strains) | Lymphoblastic Cell Lines | Absent | 10 - 27 (EC50) fda.gov |

| HIV-1 (5 Lab Strains) | Lymphoblastic Cell Lines | Absent | 19 (IC50) who.inttmda.go.tz |

| HIV-1 (Clinical Isolates) | PBMC | Absent | 6.5 (EC50) europa.euwho.int |

| HIV-1IIIB | MT4 Cells | Absent | 17 (EC50) europa.euwho.int |

The presence of human serum has a notable impact on the in vitro antiviral activity of lopinavir. Studies have shown that the potency of lopinavir is attenuated in the presence of 50% human serum. asm.org For instance, the mean EC50 of lopinavir against five HIV-1 laboratory strains increased from a range of 10-27 nM in the absence of serum to 65-289 nM with 50% human serum, representing a 7- to 11-fold reduction in activity. fda.gov Similarly, for the HIV-1IIIB strain in MT4 cells, the EC50 increased from 17 nM without serum to 102 nM with 50% human serum. europa.euwho.int A similar effect was observed with an HIV-2 strain, where the EC50 rose from 25 nM to 104 nM in the presence of 50% human serum. europa.eu This attenuation is a critical factor in correlating in vitro data with in vivo efficacy. Despite this reduction, the high plasma concentrations of lopinavir achieved through co-administration with ritonavir (B1064) are designed to overcome this effect. oup.comasm.org

Table 2: Effect of Human Serum on Lopinavir EC50 against HIV EC50: 50% Effective Concentration.

| Virus Strain | Cell Line | EC50 without Serum (nM) | EC50 with 50% Human Serum (nM) | Fold Attenuation |

|---|---|---|---|---|

| HIV-1 (5 Lab Strains) | Lymphoblastic Cell Lines | 10 - 27 fda.gov | 65 - 289 fda.gov | 7 - 11 fda.gov |

| HIV-1IIIB | MT4 Cells | 17 europa.euwho.int | 102 europa.euwho.int | ~6 |

The evaluation of HIV susceptibility to lopinavir, particularly in isolates from patients who have previously undergone treatment with other protease inhibitors, involves specialized genotypic and phenotypic analyses. nih.gov Methodologies such as the Antivirogram and PhenoSense HIV assays are used to determine the phenotypic susceptibility of recombinant viruses containing protease genes from patient plasma samples. nih.govnih.gov These tests measure the concentration of the drug required to inhibit viral replication by 50% (IC50) and compare it to a wild-type reference strain. nih.govnih.gov

Genotypic analysis identifies specific mutations in the HIV protease gene associated with reduced susceptibility. Statistical analyses of clinical isolates have identified mutations at 11 key positions (L10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/T, I84V, and L90M) that correlate with reduced susceptibility to lopinavir. nih.goveuropa.eui-base.info The number of these mutations can be used to generate a "lopinavir mutation score," which helps predict the level of resistance. nih.gov For instance, the median lopinavir IC50 for isolates with 6 or 7 of these mutations was 13.5-fold higher than for the wild-type virus, and for those with 8 to 10 mutations, it was 44.0-fold higher. nih.gov Despite the potential for cross-resistance with other protease inhibitors, lopinavir often retains activity against strains resistant to ritonavir. europa.eu

Antiviral Activity against Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2)

The structural similarities between HIV protease and key coronavirus proteases prompted investigation into the potential of lopinavir/ritonavir as a broader-spectrum antiviral agent. nih.gov The main protease of coronaviruses, known as 3C-like protease (3CLpro) or main protease (Mpro), is crucial for viral replication and is a primary target for antiviral drugs. acs.orgcebm.net

This compound has demonstrated in vitro activity against several pathogenic coronaviruses.

SARS-CoV: An early study showed that lopinavir had antiviral activity against the SARS-associated coronavirus in vitro at a concentration of 4 µg/ml at 48 hours. europeanreview.org Other research has characterized its activity as low to medium. frontiersin.org

MERS-CoV: Lopinavir has shown inhibitory effects against MERS-CoV in cell culture, with one study reporting an EC50 of 8 µM. frontiersin.org Another study found an EC50 of 8.5 µg/ml. europeanreview.org However, some conflicting reports have not demonstrated significant in vitro activity against MERS-CoV. frontiersin.org

SARS-CoV-2: this compound has been shown to inhibit SARS-CoV-2 replication in vitro in Vero cell models. nih.govfrontiersin.orgnih.gov One study demonstrated that at a clinically relevant concentration (7/1.75 μg/mL), this compound significantly reduced viral load and the cytopathic effects of the virus. nih.govnih.gov Further research confirmed these inhibitory effects and its ability to bind to the SARS-CoV-2 3CLpro. frontiersin.org Studies comparing its efficacy to other antivirals found that this compound could significantly reduce viral load and lead to a faster clearance of infectious virus in cell culture compared to controls. mdpi.com

Computational studies have provided atomic-level insights into the interaction between this compound and coronavirus proteases.

SARS-CoV 3CLpro: Molecular dynamics simulations suggested that both lopinavir and ritonavir could bind effectively to the substrate-binding pocket of SARS-CoV 3CLpro. acs.orgnih.gov The simulations showed that the binding of these inhibitors induced a "flap closing" motion in the protease, and the binding affinities for lopinavir and ritonavir were not significantly different. nih.gov The primary forces driving this interaction were identified as van der Waals forces and electrostatic attraction. acs.org

SARS-CoV-2 Mpro/3CLpro: Numerous molecular modeling studies have investigated the binding of lopinavir and ritonavir to the main protease of SARS-CoV-2. acs.orgbiorxiv.orgacs.org These studies consistently show that both drugs can fit into the active site of the protease. acs.orgacs.org Molecular dynamics simulations have calculated the free energy of binding, with some studies suggesting that ritonavir may have a slightly higher binding affinity than lopinavir. acs.orgscienceopen.combio-integration.orgscienceopen.com For example, one study reported binding free energies of -14.93 kcal/mol for ritonavir and -10.89 kcal/mol for lopinavir. scienceopen.combio-integration.orgscienceopen.com Both drugs interact with key residues in the active site, and ritonavir was noted to form hydrogen bonds with the oxyanion hole residues (N142 and G143), which could contribute to its slightly higher binding efficiency. acs.orgresearchgate.net While these HIV protease inhibitors were designed for aspartic proteases, these simulations indicate they can also bind to the cysteine proteases of coronaviruses. acs.org In addition to the main protease, some in silico models have explored the binding of lopinavir and ritonavir to other viral targets, such as the spike protein's receptor-binding domain (RBD), with findings suggesting significant binding affinities. scienceopen.combio-integration.orgbio-integration.org

Table 3: Molecular Docking and Simulation Binding Affinities to Coronavirus Proteases Binding affinity values can vary based on the specific software, force fields, and calculation methods used in the simulation.

| Compound | Viral Target | Method | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Lopinavir | SARS-CoV-2 Mpro | Molecular Dynamics | -10.89 scienceopen.combio-integration.orgscienceopen.com |

| Ritonavir | SARS-CoV-2 Mpro | Molecular Dynamics | -14.93 scienceopen.combio-integration.orgscienceopen.com |

| Lopinavir | SARS-CoV-2 S-protein RBD | Molecular Docking | -9.8 scienceopen.combio-integration.org |

Research into Other Potential Antiviral Targets and Other Pathogenic Diseases

Beyond its established use, in vitro and preclinical studies have explored the broader therapeutic potential of this compound against a range of other viruses and pathogenic organisms. This research investigates the compound's activity against various infectious agents, revealing a wider spectrum of potential applications.

Research into Other Potential Antiviral Targets (e.g., Hepatitis C Virus)

While this compound is a cornerstone of HIV treatment, its role in managing Hepatitis C Virus (HCV) infection has been primarily as a pharmacokinetic enhancer rather than a direct-acting antiviral agent. nih.gov Ritonavir, in particular, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. asm.org This inhibition is leveraged to "boost" the plasma concentrations of other antiviral drugs that are metabolized by CYP3A4, thereby increasing their efficacy and allowing for more convenient dosing schedules. nih.gov

In vitro studies have confirmed that ritonavir itself does not possess direct anti-HCV activity. nih.gov The research focus has consistently been on its ability to inhibit drug metabolism, thereby enhancing the therapeutic effect of co-administered HCV protease inhibitors. mdpi.com

Research into Other Pathogenic Diseases (e.g., Lymphatic Filariasis, Onchocerciasis, Leishmaniasis, Histoplasma capsulatum)

In vitro studies have demonstrated the efficacy of this compound against Leishmania infantum, the causative agent of leishmaniasis. researchgate.netbiorxiv.org In one study, this compound was shown to reduce parasite growth at a concentration of 1.7 µM. researchgate.net The research also investigated the ultrastructural changes in the parasite upon treatment. nih.govbiorxiv.org Transmission electron microscopy revealed that this compound induced signs of autophagy in L. infantum promastigotes. nih.govbiorxiv.orgelsevier.es Other observed morphological changes included distortion of the parasite's shape, loss of flagella, and the formation of blebs. researchgate.netbiorxiv.org These findings suggest that this compound can directly impact the viability and structure of the Leishmania parasite. nih.govresearchgate.netbiorxiv.org

| Pathogen | Drug/Compound | Metric | Value | Source(s) |

| Leishmania infantum | This compound | Concentration for parasite growth reduction | 1.7 µM | researchgate.net |

Research has identified aspartyl protease inhibitors, including lopinavir and ritonavir, as having potential anti-filarial properties. In vitro studies on Brugia malayi, a nematode that causes lymphatic filariasis, have shown that these compounds can directly kill adult worms. mdpi.com Lopinavir and ritonavir demonstrated inhibitory effects on worm motility, with IC50 values of 16.9 µM and 14.3 µM, respectively, after six days of exposure. mdpi.com The study indicated that the drugs' effect was directly on the worms and did not impact their endosymbiotic Wolbachia bacteria. mdpi.com

| Pathogen | Drug/Compound | Metric | Value | Source(s) |

| Brugia malayi (adult female) | Lopinavir | IC50 (motility) | 16.9 µM | mdpi.com |

| Brugia malayi (adult female) | Ritonavir | IC50 (motility) | 14.3 µM | mdpi.com |

The potential of lopinavir and ritonavir has also been explored against Onchocerca species, the filarial worms responsible for onchocerciasis (river blindness). In vitro screening against adult male Onchocerca ochengi showed that lopinavir had an IC50 of 27 µM, while ritonavir had an IC50 of 15.9 µM. For female O. ochengi, ritonavir showed an IC50 of 27.7 µM, whereas lopinavir was not effective at the tested concentration of 30 µM. Further testing on Onchocerca volvulus L4 larvae showed that both lopinavir and nelfinavir (B1663628) inhibited motility by over 56% at a concentration of 30 µM.

| Pathogen Stage | Drug/Compound | Metric | Value | Source(s) |

| Onchocerca ochengi (adult male) | Lopinavir | IC50 (motility) | 27 µM | |

| Onchocerca ochengi (adult male) | Ritonavir | IC50 (motility) | 15.9 µM | |

| Onchocerca ochengi (adult female) | Ritonavir | IC50 (motility) | 27.7 µM | |

| Onchocerca volvulus (L4 larvae) | Lopinavir | % Motility Inhibition (at 30 µM) | >56% |

The antifungal potential of ritonavir has been investigated against Histoplasma capsulatum, a dimorphic fungus that can cause histoplasmosis. In vitro susceptibility testing revealed that ritonavir inhibited the growth of H. capsulatum. The minimum inhibitory concentrations (MICs) for ritonavir ranged from 0.0312 to 4 µg/mL for the filamentous phase and from 0.0625 to 1 µg/mL for the yeast phase. Research has also shown a synergistic interaction when ritonavir is combined with the antifungal drug itraconazole, significantly reducing the MICs of both drugs against the fungus.

| Pathogen Phase | Drug/Compound | Metric | Value Range | Source(s) |

| Histoplasma capsulatum (Filamentous) | Ritonavir | MIC | 0.0312 - 4 µg/mL | |

| Histoplasma capsulatum (Yeast) | Ritonavir | MIC | 0.0625 - 1 µg/mL |

Structural Biology and Computational Research

X-ray Crystallography and NMR Studies of Lopinavir (B192967)/Ritonavir-Protein Complexes

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structures of protein-ligand complexes. migrationletters.com These methods have been instrumental in visualizing the binding of lopinavir and ritonavir (B1064) to viral proteases, revealing the precise interactions that underpin their inhibitory activity. migrationletters.comnih.gov

Crystallographic studies have successfully detailed the binding interface between lopinavir and HIV-1 protease. One key feature is a novel cyclic urea (B33335) unit in the P2 position of lopinavir, which forms two bidentate hydrogen bonds with the Asp 29 residue of the protease. nih.gov In complexes with multi-drug resistant (MDR) HIV-1 protease, the interaction is further mediated by crystallographic water molecules. For instance, one water molecule can bridge the O4 atom of lopinavir with the ND2 atom of Asn 25, while a second water molecule bridges the O1 atom of lopinavir with the nitrogen atom of Asp 30. nih.gov

Computational studies on the SARS-CoV-2 3C-like protease (3CLpro) have identified the key residues crucial for binding. For lopinavir, these include M49, M165, P168, and Q189. acs.org Ritonavir establishes a broader interaction network involving residues L27, H41, M49, F140, N142, G143, H164, M165, and E166. acs.org Notably, only ritonavir was observed to form two hydrogen bonds with the oxyanion hole residues N142 and G143. acs.orgacs.org When interacting with the SARS-CoV-2 spike protein's receptor-binding domain (RBD), lopinavir primarily engages in hydrophobic interactions with residues such as PHE168, LEU134, and TYR171, and forms a conventional hydrogen bond with CYS73. bio-integration.org Ritonavir also relies on hydrophobic interactions with residues like VAL9 and PHE11 and forms three conventional hydrogen bonds with ARG10. bio-integration.org

Table 1: Key Interacting Residues of Lopinavir and Ritonavir with Target Proteins

| Compound | Target Protein | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Lopinavir | HIV-1 Protease (MDR) | Asn 25, Asp 30 | Water-mediated Hydrogen Bonds | nih.gov |

| Lopinavir | SARS-CoV-2 3CLpro | M49, M165, P168, Q189 | Binding Interaction | acs.org |

| Ritonavir | SARS-CoV-2 3CLpro | L27, H41, M49, F140, N142, G143, H164, M165, E166 | Binding Interaction / Hydrogen Bonds | acs.org |

| Lopinavir | SARS-CoV-2 Spike RBD | PHE168, GLY167, SER176, GLN175, GLU166, LEU134, LEU137, TYR171, PHE138, LEU174, PHE172, CYS73 | Hydrophobic, Hydrogen Bond | bio-integration.orgresearchgate.netbio-integration.org |

| Ritonavir | SARS-CoV-2 Spike RBD | ARG148, ASN130, VAL23, SER81, ASN33, PHE29, TYR33, SER31, ASN132, ALA26, ALA30, ALA34, TYR133, ARG10 | Hydrophobic, Hydrogen Bonds | bio-integration.orgresearchgate.netbio-integration.org |

The binding of an inhibitor to a protease is a dynamic process that often involves significant conformational adjustments in the protein. A hallmark of HIV-1 protease inhibition is the movement of two flexible β-hairpin structures, known as "flaps," which cover the active site. nih.gov Upon inhibitor binding, these flaps typically move into a "closed" conformation. nih.gov However, studies on multidrug-resistant HIV-1 protease variants have shown that the flaps may adopt a more "open" conformation when bound to lopinavir compared to the wild-type enzyme, a change attributed to the accumulation of resistance mutations. nih.govresearchgate.net

In the case of a multi-drug resistant HIV-1 protease, the binding of lopinavir induces a conformational change where the 80's loop is drawn toward the active site cavity. nih.gov This movement results in a slight closure of the lateral opening of the active site, which may make it more difficult for lopinavir to dissociate. nih.gov Similarly, molecular docking simulations predicted that both lopinavir and ritonavir induce significant conformational changes in the SARS-CoV-2 CEP_C30 protease upon binding. biorxiv.org These induced-fit mechanisms are critical for establishing a stable and tightly bound drug-target complex.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of drug-target interactions. These approaches predict how ligands fit into protein binding sites and analyze the stability and flexibility of the resulting complexes over time.

Molecular docking studies have been widely used to predict the binding affinity of lopinavir and ritonavir to various viral targets. Against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, lopinavir and ritonavir demonstrated strong binding affinities, with calculated scores of -9.8 kcal/mol and -8.9 kcal/mol, respectively. bio-integration.orgresearchgate.netbio-integration.orgscienceopen.comdntb.gov.ua

More rigorous binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) have provided deeper insights. For the SARS-CoV-2 3CLpro, the binding free energy (ΔG_bind) for ritonavir was calculated to be -14.93 kcal/mol (MM/PBSA) and -27.78 kcal/mol (MM/GBSA), suggesting a higher inhibitory efficiency than lopinavir, which had values of -10.89 kcal/mol (MM/PBSA) and -13.83 kcal/mol (MM/GBSA). acs.org In contrast, studies on HIV-1 protease showed that lopinavir binds more tightly to the wild-type (WT) enzyme (ΔG = -26.1 kcal/mol) than to a multi-drug resistant (MDR) variant (ΔG = -16 kcal/mol), quantifying the impact of resistance mutations on binding affinity. nih.gov

Table 2: Predicted Binding Affinities of Lopinavir and Ritonavir with Viral Proteins

| Compound | Target Protein | Method | Predicted Affinity / Binding Free Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Lopinavir | SARS-CoV-2 Spike RBD | Molecular Docking | -9.8 | bio-integration.orgresearchgate.netbio-integration.orgscienceopen.com |

| Ritonavir | SARS-CoV-2 Spike RBD | Molecular Docking | -8.9 | bio-integration.orgresearchgate.netbio-integration.orgscienceopen.com |

| Lopinavir | SARS-CoV-2 3CLpro | MM/PBSA | -10.89 ± 1.89 | acs.org |

| Ritonavir | SARS-CoV-2 3CLpro | MM/PBSA | -14.93 ± 1.83 | acs.org |

| Lopinavir | SARS-CoV-2 3CLpro | MM/GBSA | -13.83 ± 1.91 | acs.org |

| Ritonavir | SARS-CoV-2 3CLpro | MM/GBSA | -27.78 ± 1.82 | acs.org |

| Lopinavir | HIV-1 Protease (WT) | PISA Server | -26.1 | nih.gov |

| Lopinavir | HIV-1 Protease (MDR 769) | PISA Server | -16.0 | nih.gov |

In one study, the vdW energy for lopinavir was -50.29 kcal/mol and for ritonavir was -74.09 kcal/mol. acs.orgresearchgate.net These contributions were approximately 2 to 3 times stronger than the corresponding electrostatic attractions, which were -19.68 kcal/mol for lopinavir and -23.35 kcal/mol for ritonavir. acs.orgresearchgate.net This highlights the importance of shape complementarity and non-polar interactions within the largely hydrophobic binding pocket of the protease. researchgate.netresearchgate.net While vdW forces are dominant, other interactions including electrostatics, dispersion, and charge transfer are also recognized as playing an important role in the stable binding of the drugs. acs.orgacs.org

Table 3: Decomposition of Binding Energy Contributions for Lopinavir and Ritonavir with SARS-CoV-2 3CLpro

| Compound | Energy Component | Calculated Value (kcal/mol) | Source |

|---|---|---|---|

| Lopinavir | Van der Waals (ΔE_vdW) | -50.29 ± 0.62 | acs.org |

| Lopinavir | Electrostatic (ΔE_ele) | -19.68 ± 0.50 | acs.org |

| Ritonavir | Van der Waals (ΔE_vdW) | -74.09 ± 0.50 | acs.org |

| Ritonavir | Electrostatic (ΔE_ele) | -23.35 ± 0.56 | acs.org |

In Silico Screening and Rational Design for Novel Inhibitors

The development of novel protease inhibitors inspired by or derived from Lopinavir/Ritonavir leverages sophisticated computational techniques. In silico methods, which use computer simulations to model biological and chemical systems, are pivotal in accelerating the discovery and optimization of new drug candidates. These approaches include virtual screening, molecular docking, and molecular dynamics (MD) simulations, which allow researchers to predict how potential inhibitors will interact with their target enzymes.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a viral protease. nih.gov This process filters vast numbers of molecules to a manageable subset for further experimental testing. For instance, in silico screening of FDA-approved antiviral drugs has been used to identify potential inhibitors of the main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2. gpatindia.commdpi.com In such studies, Lopinavir often serves as a reference compound to benchmark the performance of newly identified hits. gpatindia.commdpi.com

Molecular docking is a key component of virtual screening that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. espublisher.com Studies have used docking to investigate the binding of Lopinavir and Ritonavir to the active sites of various proteases, revealing high binding affinities and identifying key interacting amino acid residues. mdpi.comnumberanalytics.com For example, docking studies showed that Lopinavir, Ritonavir, and Nelfinavir (B1663628) have high binding affinities for the SARS-CoV-2 Mpro, interacting with catalytic residues like His41 and other key amino acids such as Met49 and Met165. mdpi.com These computational predictions provide a structural basis for the inhibitors' potential activity and guide the rational design of new derivatives.

Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational flexibility of the inhibitor-protease complex over time. gpatindia.com MD simulations confirm the stability of interactions predicted by docking and provide deeper insights into the dynamic behavior of the complex, which is crucial for effective drug design. gpatindia.comnumberanalytics.com

Rational drug design, exemplified by the development of Lopinavir itself, is a structure-based approach that uses knowledge of the three-dimensional structure of a target protein to design complementary inhibitors. numberanalytics.com Lopinavir was rationally designed to improve upon first-generation protease inhibitors by specifically targeting the HIV-1 protease and maintaining potency against drug-resistant viral strains. nih.gov This same principle is now being applied to create novel inhibitors derived from Lopinavir. For example, based on atomistic insights into its binding mechanism with SARS-CoV-2 3CLpro, researchers have proposed rational modifications to the Lopinavir structure, such as replacing the P1 phenyl ring with a γ-lactam ring to enhance hydrogen bonding with key residues.

Table 1: In Silico Techniques in this compound-based Inhibitor Design

| Computational Technique | Description | Application Example |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential inhibitors. | Screening of FDA-approved drugs against SARS-CoV-2 Mpro, using Lopinavir as a benchmark. gpatindia.commdpi.com |

| Molecular Docking | Predicts the binding conformation and affinity of a ligand within the active site of a target protein. | Evaluating the binding energy and interaction of Lopinavir with the SARS-CoV-2 spike protein receptor-binding domain. espublisher.comnumberanalytics.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to assess the stability and dynamics of the protein-ligand complex. | Confirming the conformational stability of Lopinavir within the active site of the target protease over time. gpatindia.com |

| Rational Drug Design | Designing novel molecules based on the known 3D structure of the biological target to achieve high affinity and specificity. | Proposing modifications to the Lopinavir scaffold to improve binding efficiency against SARS-CoV-2 3CLpro. |

Structure-Activity Relationship (SAR) Studies for Lopinavir and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve investigating how the chemical structure of a compound influences its biological activity. For Lopinavir and its derivatives, SAR studies provide a blueprint for designing more potent and specific inhibitors with improved resistance profiles. These studies systematically modify different parts of the Lopinavir molecule and assess the resulting impact on its ability to inhibit the target protease.

The core of Lopinavir is structurally related to Ritonavir, and both share a common synthesis intermediate. acs.org SAR studies on related compounds have provided valuable insights. For example, research on Ritonavir analogues has shown that elongating a specific chemical linker by a single atom can markedly improve binding affinity and inhibitory potency against enzymes like CYP3A4. This highlights the sensitivity of molecular interactions to subtle structural changes.